Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate
Description
This compound (CAS: 1823188-05-1) is a fluorinated heterocyclic derivative with a pyridine-thiazole core. Its molecular formula is C₁₃H₇F₇N₂O₂S, and it features:
- A 3-fluoro-5-(trifluoromethyl)pyridin-2-yl group, providing electron-withdrawing properties and metabolic stability.
- An ethyl ester functional group, enhancing solubility for synthetic intermediates .
Its structural complexity and fluorinated substituents make it a candidate for pharmaceutical applications, particularly in kinase inhibition or agrochemical development.
Properties
IUPAC Name |
ethyl 2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F7N2O2S/c1-2-24-11(23)8-9(13(18,19)20)22-10(25-8)7-6(14)3-5(4-21-7)12(15,16)17/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQYOWKJJMDAQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=C(C=C(C=N2)C(F)(F)F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F7N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement, combining fluorinated pyridine and thiazole moieties, which may contribute to its diverse biological effects. The following sections provide a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
With a molecular weight of 388.26 g/mol, the presence of multiple fluorine atoms enhances its lipophilicity and metabolic stability, which are critical factors in drug design and development .
The biological activity of this compound is thought to be mediated through interactions with specific molecular targets, including enzymes and receptors. The fluorinated groups may enhance binding affinity and selectivity, influencing various biochemical pathways. The compound's mechanism can be summarized as follows:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Interaction : It may interact with various receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
Antitumor Activity
Research has indicated that thiazole derivatives often exhibit significant antitumor properties. For instance, compounds containing thiazole rings have been shown to possess cytotoxic effects against various cancer cell lines. A study reported that thiazole derivatives demonstrated IC50 values in the low micromolar range against human cancer cell lines . The structural features contributing to this activity include:
- Electron-donating groups : Such as methyl groups at specific positions on the phenyl ring enhance cytotoxicity.
- Hydrophobic interactions : These interactions with target proteins increase the efficacy of the compounds.
Structure-Activity Relationship (SAR)
A thorough SAR analysis reveals that modifications to the thiazole and pyridine rings can significantly influence biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of methyl group at position 4 | Increases cytotoxicity against cancer cells |
| Substitution with halogens (e.g., F, Cl) | Enhances binding affinity to target proteins |
These findings suggest that careful tuning of the molecular structure can optimize the biological activity of this compound for therapeutic applications.
Pharmacological Applications
The compound's unique properties make it a promising candidate for various pharmacological applications:
- Drug Development : Its structural characteristics may enhance pharmacokinetic properties, making it suitable for drug discovery.
- Agrochemicals : The compound's stability and reactivity could be beneficial in developing new agrochemical agents.
Scientific Research Applications
Antitumor Activity
Studies have shown that thiazole derivatives, including those similar to ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate, exhibit significant antitumor activity. For example, thiazole-pyridine hybrids have been tested against various cancer cell lines such as PC3 and MCF-7. One notable compound demonstrated an IC50 value of 5.71 μM, indicating potent anti-breast cancer efficacy compared to standard treatments like 5-fluorouracil .
Antimicrobial Properties
Fluorinated compounds often show enhanced antimicrobial activity due to their lipophilicity and ability to penetrate biological membranes. Research indicates that compounds with similar structures exhibit effectiveness against a range of bacterial strains, making them potential candidates for antibiotic development .
Enzyme Inhibition
The unique structure of this compound allows it to interact with specific enzymes, potentially serving as an inhibitor in various biochemical pathways. For instance, fluorinated thiazoles have been studied for their ability to inhibit enzymes involved in metabolic pathways, which could lead to new therapeutic strategies for diseases such as diabetes and cancer .
Pesticide Development
Fluorinated compounds are often incorporated into agrochemicals due to their enhanced stability and efficacy. This compound can be utilized in developing new pesticides that target specific pests while minimizing environmental impact .
Herbicides
Research has indicated that thiazole derivatives can act as herbicides by inhibiting plant growth at specific developmental stages. The incorporation of trifluoromethyl groups enhances the herbicidal activity of these compounds, making them suitable for agricultural applications .
Advanced Materials
The incorporation of this compound into polymers can enhance their thermal and mechanical properties. Studies have shown that fluorinated materials exhibit improved resistance to degradation and better performance under extreme conditions .
Coatings and Adhesives
Due to its chemical stability and unique properties, this compound can be used in formulating specialized coatings and adhesives that require high durability and resistance to solvents and chemicals .
Table 1: Summary of Biological Activities
| Compound Type | Activity Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| Thiazole-Pyridine Hybrid | Antitumor Activity | 5.71 | |
| Fluorinated Thiazole | Antimicrobial | Varies |
Table 2: Agrochemical Applications
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine/Thiazole Core
Compound A : Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS: 38471-47-5)
- Structure : Replaces the pyridine ring with a phenyl group.
- Methyl substitution: A 4-methyl group on the thiazole may reduce steric hindrance compared to trifluoromethyl.
- Applications : Intermediate in fungicides or anti-inflammatory agents .
Compound B : Ethyl 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiazole-4-carboxylate (CAS: 5505-56-6)
- Structure : Chloro substituent replaces fluorine on the pyridine; thiazole substituent is at position 3.
- Key Differences :
- Chlorine vs. fluorine : Chlorine’s larger atomic size and lower electronegativity may reduce metabolic resistance but improve halogen bonding.
- Methylene linker : Introduces conformational flexibility.
- Applications : Antiviral or antibacterial agent precursor .
Compound C : 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylic Acid (CAS: 1823182-77-9)
- Structure : Carboxylic acid derivative of the target compound.
- Key Differences :
- Free carboxylic acid : Enhances polarity, making it unsuitable for blood-brain barrier penetration but ideal for prodrug synthesis.
- Chlorine substitution : Similar to Compound B.
- Applications : Medicinal chemistry intermediate for kinase inhibitors .
Functional Group Modifications
Compound D : Ethyl 2-(ethylamino)-4-(trifluoromethyl)thiazole-5-carboxylate (CAS: 1171528-99-6)
- Structure: Ethylamino group replaces the pyridine moiety.
- Simplified structure: Lower molecular weight (MW: ~335 g/mol vs. 388.27 g/mol).
- Applications : Lead compound in antidiabetic or anticancer research .
Compound E : Ethyl 4-(3-fluorophenyl)-2-piperazin-1-yl-1,3-thiazole-5-carboxylate (CAS: 887267-69-8)
Comparative Data Table
| Compound | CAS No. | Molecular Formula | Key Substituents | Molecular Weight (g/mol) | Potential Applications |
|---|---|---|---|---|---|
| Target Compound | 1823188-05-1 | C₁₃H₇F₇N₂O₂S | 3-Fluoro-5-CF₃-pyridine, 4-CF₃-thiazole | 388.27 | Kinase inhibitors, Agrochemicals |
| Compound A | 38471-47-5 | C₁₄H₁₂F₃NO₂S | 4-CF₃-phenyl, 4-methyl-thiazole | 315.31 | Fungicides |
| Compound B | 5505-56-6 | C₁₃H₁₀ClF₃N₂O₂S | 3-Cl-5-CF₃-pyridine, methylene linker | 350.75 | Antiviral agents |
| Compound C | 1823182-77-9 | C₁₁H₅ClF₆N₂O₂S | 3-Cl-5-CF₃-pyridine, free carboxylic acid | 354.68 | Prodrug synthesis |
| Compound D | 1171528-99-6 | C₉H₁₀F₃N₂O₂S | Ethylamino-thiazole | 276.25 | Anticancer research |
| Compound E | 887267-69-8 | C₁₆H₁₈FN₃O₂S | 3-Fluorophenyl, piperazinyl-thiazole | 335.40 | CNS therapeutics |
Key Research Findings
- Electronic Effects: The target compound’s dual trifluoromethyl and fluorine groups optimize electronic withdrawal, enhancing binding to hydrophobic enzyme pockets compared to non-fluorinated analogs .
- Metabolic Stability : Fluorine’s small size and high electronegativity improve metabolic resistance over chlorine-substituted derivatives (e.g., Compound B) .
- Solubility vs. Bioavailability : While carboxylic acid derivatives (Compound C) increase solubility, ethyl esters (target compound) strike a balance between lipophilicity and bioavailability .
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Preparation of substituted thiazole-5-carboxylic acid or ester intermediates.
- Introduction of trifluoromethyl and fluoro substituents on the heterocyclic cores.
- Coupling of the pyridinyl and thiazole fragments.
- Esterification to form the ethyl carboxylate.
Preparation of Thiazole-5-carboxylic Acid/Ester Intermediates
A key intermediate is 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid or its ethyl ester derivative, which can be synthesized and converted through several methods:
Formation of the Thiazole Ring with Trifluoromethyl Substitution
The thiazole ring bearing trifluoromethyl groups is generally formed by:
- Condensation of trifluoroacetoacetate derivatives with thioamide or thiourea under basic conditions.
- Chlorination and sulfuration steps involving chlorine and hydrogen sulfide gases under controlled temperatures (0–25°C) and stirring, followed by neutralization and acidification to precipitate the product.
Example:
Esterification to Form Ethyl Carboxylate
The final esterification step to convert the carboxylic acid to ethyl ester can be achieved by:
- Direct esterification using ethanol and acid catalyst under reflux.
- Reaction of acid chloride intermediate with ethanol in the presence of base (e.g., triethylamine).
Example:
Purification and Characterization
Purification is typically performed by:
- Flash chromatography on silica gel using ethyl acetate-hexane mixtures.
- Recrystallization from suitable solvents.
- Monitoring purity by NMR, HPLC, and melting point determination.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The use of thionyl chloride and triphosgene as reagents for acid chloride formation provides flexibility depending on scale and safety considerations.
- Hydrolysis of esters to acids is efficient under mild alkaline conditions, preserving sensitive functional groups.
- Gas-phase chlorination and sulfuration require careful control of temperature and gas flow to maximize yield and minimize side products.
- Palladium-catalyzed cross-coupling remains the method of choice for assembling complex heteroaryl systems with trifluoromethyl and fluoro substituents.
- Purification by flash chromatography and recrystallization ensures high purity suitable for further applications.
Q & A
Q. What are the established synthetic routes for Ethyl 2-(3-fluoro-5-(trifluoromethyl)pyridin-2-yl)-4-(trifluoromethyl)thiazole-5-carboxylate, and how do reaction conditions influence yield?
The compound is synthesized via multi-step heterocyclic reactions. A key approach involves refluxing intermediates like N’-aminopyridine-2-carboximide with monoethyl oxalyl chloride in tetrahydrofuran (THF), followed by cyclization and purification (). Alternative protocols use catalytic ionic liquids (e.g., [TMDPH₂]²⁺[SO₄]²⁻) to enhance reaction efficiency, achieving yields >70% under ambient conditions compared to thermal methods . Critical variables include:
- Catalyst selection : Ionic liquids reduce reaction time and improve regioselectivity.
- Solvent system : Ethanol/water mixtures favor cyclization, while THF aids in intermediate stabilization.
- Temperature : Reflux (70–80°C) minimizes side products like unreacted pyridine derivatives.
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
Structural confirmation relies on:
- X-ray crystallography : Resolves bond lengths (e.g., C–S in thiazole: 1.72 Å) and dihedral angles (e.g., 5.15° between thiazole and pyridine rings) to confirm coplanarity .
- NMR spectroscopy : ¹⁹F NMR identifies trifluoromethyl groups (δ −60 to −70 ppm), while ¹H NMR confirms ethyl ester protons (δ 1.3–1.5 ppm for CH₃, δ 4.3–4.5 ppm for CH₂) .
- HPLC purity analysis : ≥98% purity is achievable via gradient elution with C18 columns and acetonitrile/water mobile phases .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., trifluoromethyl, fluoro) influence the compound’s reactivity and biological activity?
The trifluoromethyl and fluoro groups enhance electrophilicity and metabolic stability:
- Electronic effects : Trifluoromethyl groups increase thiazole ring electron deficiency, favoring nucleophilic aromatic substitution at the 4-position .
- Bioactivity correlations : Pyridinyl-thiazole hybrids exhibit anti-inflammatory and kinase inhibitory activity, with trifluoromethyl groups improving membrane permeability (logP ~3.2) .
- SAR studies : Fluorine at the pyridine 3-position reduces off-target binding in enzyme assays (IC₅₀ improvements of 2–3 fold compared to non-fluorinated analogs) .
Q. What strategies resolve contradictions in spectral data or crystallographic findings during characterization?
Discrepancies between calculated and observed spectra often arise from dynamic effects (e.g., rotational isomers):
- Dynamic NMR : Low-temperature ¹H NMR (e.g., −40°C in CD₂Cl₂) can "freeze" conformers, resolving split signals for ethyl groups .
- Crystallographic refinement : Hydrogen atom placement via SHELXL (isotropic vs. anisotropic models) reduces R-factor discrepancies (<5%) .
- Cross-validation : Compare IR carbonyl stretches (1730–1750 cm⁻¹) with DFT-calculated vibrational modes to confirm ester group geometry .
Q. How can computational modeling predict the compound’s interactions with biological targets?
Docking studies (e.g., AutoDock Vina) and MD simulations guide target engagement:
- Binding poses : The pyridine ring occupies hydrophobic pockets (e.g., COX-2 active site), while the thiazole carboxylate forms hydrogen bonds with catalytic residues .
- Free energy calculations : MM-PBSA analyses predict binding affinities (ΔG ~−9.5 kcal/mol for TLR4 inhibition) .
- ADMET predictions : SwissADME estimates moderate BBB permeability (BBB score: 0.55) and CYP3A4 inhibition risk .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
